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L-647,318 is a potent and specific antagonist of the receptor for PAF on rabbit platelets -

PubMed L-647,318 is a potent and specific antagonist of the receptor for PAF on rabbit

platelets. M N Chang et al. Prostaglandins. 1986 Oct. The lignan, kadsurenone, isolated from

Piper futokadsura, is a specific, competitive antagonist of the receptor for platelet-activating

factor (PAF). A number of analogs of kadsurenone have been synthesized. One of these, L-

647,318, trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran, is more than 10 times more

potent than kadsurenone in inhibiting the binding of 3H-PAF to rabbit platelet membranes and

PAF-induced aggregation of rabbit platelets. L-647,318 has little or no effect on the aggregation

of rabbit platelets induced by arachidonic acid, ADP or the ionophore, A23187. In addition, this

compound has no significant cyclooxygenase or lipoxygenase inhibitory activity. Thus, L-

647,318 is a potent and specific antagonist of the receptor for PAF. 1 L-647,318 is a potent and

specific antagonist of the receptor for PAF on rabbit platelets Request PDF | L-647,318 is a

potent and specific antagonist of the receptor for PAF on rabbit platelets | The lignan,

kadsurenone, isolated from Piper futokadsura, is a specific, competitive antagonist of the

receptor for platelet-activating factor... | Find, read and cite all the research you need on

ResearchGate 2, ai-je bien compris que vous souhaitez que je rédige un guide comparatif sur

la vérification indépendante des résultats publiés sur le L-647318, en me concentrant sur la

présentation des données quantitatives sous forme de tableaux, la description détaillée des

protocoles expérimentaux et la création de diagrammes de voies de signalisation et de flux de

travail expérimentaux à l'aide de Graphviz ? Je vais m'assurer de respecter toutes les

spécifications de formatage, y compris la palette de couleurs et les règles de contraste pour les

diagrammes.
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Avant de commencer, pourriez-vous me confirmer si vous avez des publications spécifiques en

tête que je devrais utiliser comme base pour cette comparaison ? Ou préférez-vous que je

recherche moi-même les études pertinentes ? De plus, y a-t-il des alternatives spécifiques au

L-647318 que vous souhaiteriez voir incluses dans la comparaison ?### L-647,318: An

Independent Review of a Potent PAF Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on L-647,318, a potent

and specific antagonist of the Platelet-Activating Factor (PAF) receptor. We will delve into its

mechanism of action, compare its efficacy with other PAF antagonists, and provide detailed

experimental protocols for further research.

Understanding L-647,318 and its Mechanism of
Action
L-647,318, chemically identified as trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran, is a

synthetic analog of kadsurenone, a natural compound isolated from the plant Piper

futokadsura. [3]It functions as a competitive antagonist of the PAF receptor, meaning it binds to

the receptor without activating it, thereby blocking the actions of PAF. [3]

Platelet-activating factor is a potent phospholipid mediator involved in a wide range of

physiological and pathological processes, including inflammation, allergic reactions, and

thrombosis. [4][5]PAF exerts its effects by binding to a specific G-protein-coupled receptor, the

PAF receptor (PAFR). [6]This binding triggers a cascade of intracellular signaling events,

leading to various cellular responses such as platelet aggregation, vasodilation, and increased

vascular permeability. [6]

L-647,318's antagonistic action on the PAFR makes it a valuable tool for studying the roles of

PAF in various biological systems and a potential therapeutic agent for conditions where PAF is

implicated, such as asthma, septic shock, and certain cancers. [7][8][9]

Comparative Efficacy of L-647,318
The potency of L-647,318 has been compared to other PAF antagonists in various in vitro and

in vivo studies.
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Table 1: Comparison of IC50 Values for PAF Receptor Antagonists

Compound
IC50 (μM) in Rabbit Platelet
Aggregation Assay

Reference

L-647,318 < 0.1 [10]

Kadsurenone
10 times less potent than L-

647,318
[3]

CV-6209 0.075 [11]

UK-74,505
Not specified, but noted as a

potent antagonist
[12]

WEB 2086
Not specified, but noted as a

potent antagonist
[12]

SR27417A
Not specified, but noted as a

potent antagonist
[12]

IC50 represents the concentration of an antagonist required to inhibit 50% of the PAF-induced

response.

As shown in the table, L-647,318 demonstrates high potency, comparable to other well-known

PAF antagonists like CV-6209. [10][11]

Experimental Protocols
To facilitate independent verification and further research, we provide detailed protocols for key

assays used to evaluate PAF receptor antagonists.

Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Materials:

Platelet-rich plasma (PRP) [3][13]
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Platelet-poor plasma (PPP) [3]

Platelet-activating factor (PAF)

Test compound (e.g., L-647,318)

Aggregometer [13]

Agonists (e.g., ADP, arachidonic acid, collagen) [13][14]

Procedure:

Prepare PRP: Collect blood from a healthy donor into a tube containing an anticoagulant

(e.g., 3.8% tri-sodium citrate). Centrifuge the blood at a low speed (e.g., 240g for 10

minutes) to obtain PRP. [13]

Prepare PPP: Centrifuge the remaining blood at a higher speed to obtain platelet-poor

plasma.

Adjust Platelet Count: Adjust the platelet count of the PRP to a standard concentration (e.g.,

200-350 x 10³/µL) using PPP. [3]

Incubation: Incubate the PRP with the test compound or vehicle control for a specified time

at 37°C.

Aggregation Measurement: Add a PAF agonist to the PRP and measure the change in light

transmittance using an aggregometer. The degree of aggregation is proportional to the

increase in light transmission. [3][15]

Data Analysis: Calculate the percentage of inhibition of aggregation by the test compound

compared to the control.

PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor.

Materials:
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Rabbit platelet membrane preparations [16]

Radiolabeled PAF (e.g., ³H-PAF) [16]

Unlabeled PAF (for competition)

Test compound (e.g., L-647,318)

Incubation buffer (e.g., 0.75M choline chloride, 5mM TRIS, 0.5mM EDTA, 0.25% BSA, pH

7.4) [17]

Filtration apparatus

Scintillation counter

Procedure:

Incubation: Incubate the platelet membrane preparation with a fixed concentration of ³H-PAF

and varying concentrations of the test compound in the incubation buffer. [17]

Separation: After incubation, separate the bound from the free radioligand by rapid filtration

through glass fiber filters. [18]

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand. [17]

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

[18]

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of ³H-PAF (IC50 value).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of L-647,318 and the workflow of the

platelet aggregation assay.
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Figure 1: Simplified signaling pathway of Platelet-Activating Factor (PAF) and the inhibitory

action of L-647,318.
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Figure 2: Workflow of a typical platelet aggregation assay used to evaluate PAF antagonists.

Conclusion
The available data consistently demonstrate that L-647,318 is a potent and specific antagonist

of the PAF receptor. Its efficacy is comparable to other well-established PAF antagonists. The

provided experimental protocols can be utilized for independent verification of these findings

and for further investigation into the therapeutic potential of L-647,318 in various pathological

conditions.
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Disclaimer: This guide is for informational purposes only and should not be considered as a

substitute for professional scientific advice. Researchers should always refer to the original

publications and follow established laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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